
Ethyl 6-ethoxy-2,4-dioxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-ethoxy-2,4-dioxohexanoate is an organic compound with the molecular formula C10H16O5. It is a derivative of hexanoic acid and is characterized by the presence of two keto groups and an ethoxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-ethoxy-2,4-dioxohexanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Step 1: Ethyl acetoacetate is reacted with ethyl chloroformate in the presence of sodium ethoxide.
Step 2: The reaction mixture is stirred at a low temperature (around -5°C) overnight.
Step 3: The resulting product is then extracted using ethyl acetate and purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and consistent product quality. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-ethoxy-2,4-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ethyl 6-ethoxy-2,4-dioxohexanoic acid.
Reduction: Formation of ethyl 6-ethoxy-2,4-dihydroxyhexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-ethoxy-2,4-dioxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 6-ethoxy-2,4-dioxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Ethyl 6-ethoxy-2,4-dioxohexanoate can be compared with other similar compounds, such as:
Ethyl 2,4-dioxohexanoate: Lacks the ethoxy group, making it less lipophilic.
Ethyl 2,4-diketocaproate: Another derivative of hexanoic acid with similar reactivity but different physical properties.
Ethyl propionyl pyruvate: Contains a propionyl group instead of an ethoxy group, leading to different chemical behavior.
Propiedades
Fórmula molecular |
C10H16O5 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
ethyl 6-ethoxy-2,4-dioxohexanoate |
InChI |
InChI=1S/C10H16O5/c1-3-14-6-5-8(11)7-9(12)10(13)15-4-2/h3-7H2,1-2H3 |
Clave InChI |
IHFXRDHGTBYTLP-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC(=O)CC(=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
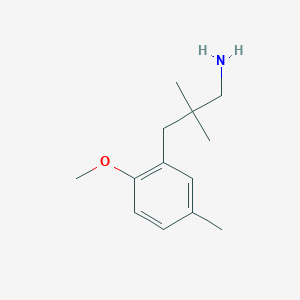
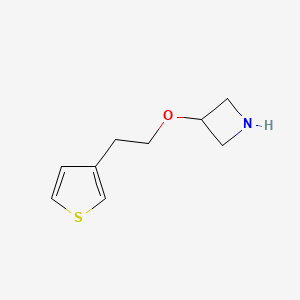
![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
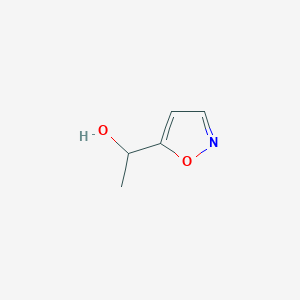
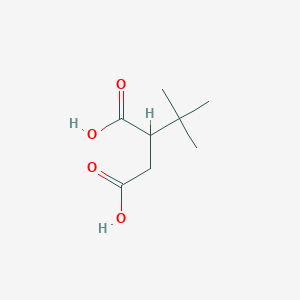
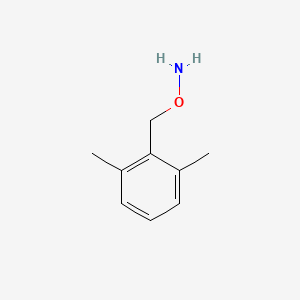
![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)
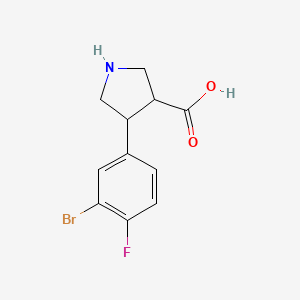

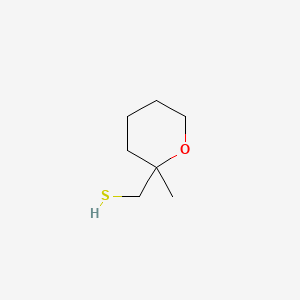

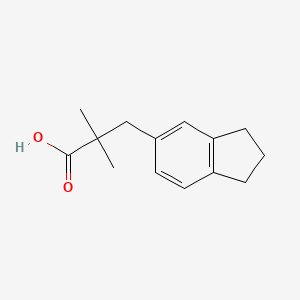
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
